molecular formula C14H18O3 B1628916 4-Allyl-2-methoxyphenyl butyrate CAS No. 65591-12-0

4-Allyl-2-methoxyphenyl butyrate

Cat. No.: B1628916
CAS No.: 65591-12-0
M. Wt: 234.29 g/mol
InChI Key: DVYYXRMJMMFFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-2-methoxyphenyl butyrate (CAS 65591-12-0) is a high-purity chemical reagent of significant interest in medicinal and biological chemistry research. This compound is a derivative of eugenol, where the phenolic hydroxyl group is esterified with butyric acid. Its core research value lies in its potential as a prodrug or synergistic compound, leveraging the biological activities of both its eugenol and butyrate moieties. Butyrate is a short-chain fatty acid (SCFA) produced by microbial fermentation in the gut, known for its potent epigenetic and anti-inflammatory properties. It functions as a histone deacetylase (HDAC) inhibitor, leading to altered gene expression that can promote apoptosis, inhibit cell proliferation, and enhance intestinal barrier function . Butyrate also acts as a signaling molecule through various G protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109a, modulating immune responses and metabolic pathways . Recent preclinical research highlights the potential of eugenol derivatives, including this compound, for the treatment of conditions like visceral leishmaniasis . Furthermore, studies on butyrate itself demonstrate systemic protective effects, such as improving glucose and lipid metabolism, restoring gut microbial balance, and offering protection against early-stage diabetic retinopathy, underscoring the broad therapeutic potential of butyrate-based compounds . This reagent is intended for research applications, including investigating novel therapeutic agents, studying the pharmacological effects of combined eugenol and butyrate, and exploring epigenetics and HDAC inhibition. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

65591-12-0

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) butanoate

InChI

InChI=1S/C14H18O3/c1-4-6-11-8-9-12(13(10-11)16-3)17-14(15)7-5-2/h4,8-10H,1,5-7H2,2-3H3

InChI Key

DVYYXRMJMMFFJQ-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=C(C=C(C=C1)CC=C)OC

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1)CC=C)OC

Other CAS No.

65591-12-0

Origin of Product

United States

Scientific Research Applications

Chemistry

In organic synthesis, 4-Allyl-2-methoxyphenyl butyrate serves as a valuable intermediate for creating more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a key compound for synthetic chemists.

Research indicates that this compound exhibits significant antimicrobial and antioxidant properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, including prostate cancer (DU-145) and breast cancer (MCF-7) cells .

Case Study: Anticancer Activity

A study demonstrated the synthesis of derivatives from 4-Allyl-2-methoxyphenol that showed cytotoxic effects on MCF-7 breast cancer cells. The IC50 values were reported as follows:

  • 4-Allyl-2-methoxyphenyl propionate: IC50 = 0.400 µg/mL
  • 4-Allyl-2-methoxyphenyl butanoate: IC50 = 5.73 µg/mL
  • 4-Allyl-2-methoxyphenyl isobutanoate: IC50 = 1.29 µg/mL

These results indicate the potential of these derivatives as anticancer agents with lower side effects compared to traditional treatments .

Medical Applications

The medicinal properties of this compound are under investigation for therapeutic applications. Its mechanisms involve interaction with cellular components, leading to various biological effects such as enhanced lipophilicity, which aids in cellular penetration. Ongoing research aims to explore its use in drug development.

Industrial Uses

In the fragrance and flavor industry, this compound is valued for its pleasant aroma and stability, making it suitable for use in perfumes and food flavorings .

Comparison with Similar Compounds

Key Observations :

  • Chain Length vs. Cytotoxicity : Shorter acyl chains (e.g., propionate) correlate with higher cytotoxicity, likely due to increased cell membrane permeability. The butyrate derivative’s longer chain reduces potency compared to propionate but enhances antimicrobial synergy .
  • Branching Effects: Isobutanoate (branched C4) shows intermediate cytotoxicity compared to linear butyrate, suggesting steric effects influence bioactivity .

Butyrate Esters: Comparative Physicochemical Properties

Butyrate esters of different alcohols exhibit distinct physical properties, influencing their applications:

Compound Boiling Point (°C) Solubility Molecular Weight Source
Propyl butyrate 37 Insoluble in water; soluble in organic solvents 130.18
Geranyl butyrate >110 Insoluble in water; soluble in organic solvents 228.34
This compound Not reported Likely similar solubility* 234.29 Inferred from analogs

*Assumed based on structural similarity to other esters.

Key Observations :

  • Boiling Point Trends : Aliphatic butyrates (e.g., propyl) have lower boiling points than aromatic derivatives (e.g., geranyl or this compound), reflecting differences in molecular weight and polarity .
  • Solubility : All butyrate esters share low water solubility, favoring use in lipid-rich formulations or organic matrices .

Antimicrobial and Cytotoxic Activity Comparison

Antimicrobial Activity

  • This compound : Synergistic interaction with rifampicin (FIC index = 0.5), reducing MIC four-fold .

Cytotoxicity Against MCF-7 Cells

Compound IC₅₀ (μg/mL) Relative Potency vs. Eugenol*
4-Allyl-2-methoxyphenyl propionate 0.400 3.75x more potent
4-Allyl-2-methoxyphenyl isobutanoate 1.29 1.16x more potent
This compound 5.73 0.26x less potent
Eugenol ~1.5 (μM)† Baseline

*Calculated based on IC₅₀ values; †Converted from μM to μg/mL assuming MW = 164.20 .

Key Observations :

  • Esterification of eugenol generally enhances cytotoxicity, but activity depends on acyl group structure.
  • The butyrate derivative’s lower cytotoxicity may favor its use in antimicrobial combinations where cell toxicity is a concern .

Preparation Methods

Synthetic Methodologies

General Reaction Scheme

The synthesis involves esterification of eugenol with butyric acid (or its activated derivatives) under coupling reagent-mediated conditions. Two principal methods are documented in patent WO2019030643A1:

Method B2 (DCC-mediated coupling)
  • Reagents :

    • Eugenol (1.0 equiv)
    • Butyric acid (1.2 equiv)
    • N,N-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
    • 4-(Dimethylamino)pyridine (DMAP, catalytic)
    • Solvent: N,N-Dimethylformamide (DMF)
  • Procedure :

    • Eugenol is dissolved in anhydrous DMF under nitrogen.
    • DMAP and butyric acid are added sequentially, followed by dropwise addition of DCC.
    • The reaction is stirred at room temperature for 10 hours.
    • Workup: Dilution with water, extraction with ethyl acetate (3×30 mL), washing with saturated NaHCO₃ and brine, drying (Na₂SO₄), and purification via silica gel chromatography (hexanes/ethyl acetate).
Method C2 (EDCI·HCl-mediated coupling)
  • Reagents :

    • Eugenol (1.0 equiv)
    • Butyric acid (1.2 equiv)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.5 equiv)
    • DMAP (catalytic)
    • Solvent: Tetrahydrofuran (THF)
  • Procedure :

    • Butyric acid, EDCI·HCl, and DMAP are suspended in THF and stirred for 20 minutes.
    • Eugenol is added, and stirring continues for 4 hours at room temperature.
    • Workup: Evaporation of volatiles, partitioning between ethyl acetate and 10% NaHCO₃, washing, drying, and chromatography.

Comparative Analysis of Methods

Parameter Method B2 (DCC) Method C2 (EDCI·HCl)
Coupling Reagent DCC EDCI·HCl
Solvent DMF THF
Reaction Time 10 hours 4 hours
Yield Moderate (exact % unspecified) High (preferred for aliphatic acids)
Byproduct Handling Urea precipitate No precipitate, easier workup

Key Observations :

  • EDCI·HCl outperforms DCC in reactions involving aliphatic carboxylic acids due to superior activation efficiency and reduced side reactions.
  • THF’s lower polarity compared to DMF may enhance reagent solubility and reaction homogeneity.

Reaction Optimization and Mechanistic Insights

Catalytic Role of DMAP

DMAP accelerates the formation of the active acyloxyphosphonium intermediate, critical for nucleophilic attack by eugenol’s hydroxyl group. Its presence reduces reaction time and improves conversion rates.

Solvent Effects

  • DMF : Polar aprotic solvent stabilizes intermediates but may complicate purification due to high boiling point.
  • THF : Lower polarity facilitates faster reagent diffusion, aligning with shorter reaction times in Method C2.

Moisture Sensitivity

Both methods require anhydrous conditions to prevent hydrolysis of the coupling reagents. The patent notes that even trace moisture in alcohols significantly reduces yields in analogous etherification reactions.

Analytical Characterization

Chromatographic Monitoring

Thin-layer chromatography (TLC) with hexanes/ethyl acetate (7:3) is used to track reaction progress, with visualization under UV light or iodine vapor.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:
    • δ 6.8–7.0 ppm (aromatic protons)
    • δ 5.9–6.1 ppm (allyl group protons)
    • δ 4.2 ppm (ester carbonyl adjacent -OCH₃)
    • δ 2.3–2.5 ppm (butyryl methylene protons)
  • Mass Spectrometry : Molecular ion peak at m/z 264 [M+H]⁺ (calculated for C₁₄H₁₈O₃: 264.3).

Challenges and Scalability Considerations

Purification Challenges

  • Silica gel chromatography remains necessary due to residual coupling reagents and byproducts.
  • Scaling up may require switching to flash chromatography or recrystallization for cost efficiency.

Reagent Costs

EDCI·HCl is more expensive than DCC but offers operational advantages (e.g., no urea precipitation).

Q & A

Q. What are the established synthetic routes for 4-allyl-2-methoxyphenyl butyrate, and how can reaction conditions be optimized for purity?

The compound is synthesized via esterification of 4-allyl-2-methoxyphenol (eugenol) with butyric acid derivatives. A validated method involves reacting eugenol with 3,4-dichlorobenzenesulfonyl chloride under controlled conditions to form sulfonate intermediates, which are further modified . Key optimization parameters include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or enzymatic catalysts improve esterification efficiency.
  • Temperature control : Reactions are typically conducted at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How is the crystal structure of this compound derivatives determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (XRD) is the gold standard. For example, the crystal structure of 4-allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate (a derivative) was resolved using a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .

  • Refinement tools : SHELXS97 and SHELXL97 are widely used for solving and refining structures, achieving R values <0.05 for high-resolution datasets .
  • Key parameters : Monitor dihedral angles between aromatic rings (e.g., 40.53° in the sulfonate derivative) to confirm stereochemical accuracy .

Advanced Research Questions

Q. What experimental models are suitable for studying the bioactivity of this compound in cancer research?

  • In vitro models : MCF-7 breast cancer cells are used to assess estrogen receptor-alpha (ERα) modulation. Butyrate derivatives at subtherapeutic concentrations (<0.5 mM) show ERα activation independent of estrogen, suggesting a novel antitumoral mechanism .
  • Dosage considerations : Plasma butyrate levels (typically <20 μM) differ from colonic concentrations (14.7–24.4 mM), requiring tailored dosing in cell-based assays .

Q. How can researchers resolve contradictions in reported bioactivity data for butyrate derivatives?

Discrepancies often arise from:

  • Concentration-dependent effects : Butyrate exhibits pro- or anti-inflammatory activity depending on dose (e.g., 0.5–2 mM inhibits histone deacetylases, while lower doses may activate immune pathways) .
  • Experimental design : Use standardized cell lines (e.g., HT-29 for gut studies) and validate findings with orthogonal assays (e.g., RNA-seq alongside ELISA) .

Q. What methodologies address gaps in ecological toxicity data for this compound?

Current safety data sheets lack ecotoxicological profiles (e.g., persistence, bioaccumulation) . Recommended approaches include:

  • OECD 301 biodegradation tests : Assess aerobic degradation in soil/water systems.
  • QSAR modeling : Predict toxicity endpoints using structural analogs (e.g., eugenol derivatives) .
  • Microcosm studies : Evaluate impacts on soil microbiota and aquatic organisms under controlled conditions .

Methodological Notes

  • Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with the Cambridge Structural Database to confirm structural integrity .
  • Statistical rigor : For bioactivity studies, employ factorial designs (e.g., challenge vs. non-challenge groups) to isolate compound-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.